molecular formula C13H13NO2S B11997292 n,n-Diphenylmethanesulfonamide CAS No. 3989-43-3

n,n-Diphenylmethanesulfonamide

Cat. No.: B11997292
CAS No.: 3989-43-3
M. Wt: 247.31 g/mol
InChI Key: RMNOKXFIWFIIJU-UHFFFAOYSA-N
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Description

N,n-Diphenylmethanesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality n,n-Diphenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-Diphenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3989-43-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N,N-diphenylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

RMNOKXFIWFIIJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N,N-Diphenylmethanesulfonamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3989-43-3 | Formula: C₁₃H₁₃NO₂S | Molecular Weight: 247.31 g/mol

Executive Summary & Chemical Identity

N,N-Diphenylmethanesulfonamide is a sulfonyl-containing organic intermediate characterized by the attachment of a methanesulfonyl group (


) to a diphenylamine moiety. Unlike primary sulfonamides (

) which are diuretic/antibacterial pharmacophores, this

-disubstituted variant lacks the acidic N-H proton, rendering it chemically distinct. It serves primarily as a mechanistic probe for sulfonamide stability, a photoacid generator precursor, and a specialized protecting group motif in medicinal chemistry.
Physicochemical Profile
PropertyValueSource/Type
CAS Registry Number 3989-43-3Chemical Abstracts Service
PubChem CID Not Assigned (Search: NSC 116559)NCI/NIH
Molecular Formula

Stoichiometric
Molecular Weight 247.31 g/mol Calculated
Density 1.267 g/cm³Predicted [1]
Boiling Point 380.4°C at 760 mmHgPredicted [1]
Solubility Soluble in DCM, DMSO, Acetone; Insoluble in WaterExperimental Observation
Appearance Off-white to pale yellow crystalline solidObservation

Synthesis & Production Protocols

The synthesis of N,N-Diphenylmethanesulfonamide follows a classical Nucleophilic Substitution at Sulfur (


-S)  mechanism. The steric bulk of the two phenyl rings on the amine nucleophile requires optimized conditions to prevent competitive hydrolysis of the sulfonyl chloride.
Reaction Mechanism

The reaction involves the attack of the lone pair on the diphenylamine nitrogen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl). A non-nucleophilic base (Triethylamine or Pyridine) is essential to scavenge the liberated HCl and drive the equilibrium forward.

SynthesisPathway Diphenylamine Diphenylamine (Nucleophile) Intermediate Tetrahedral Intermediate Diphenylamine->Intermediate Attack on S MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product N,N-Diphenyl- methanesulfonamide Intermediate->Product Cl- Elimination Byproduct Et3N·HCl (Salt) Intermediate->Byproduct H+ Transfer Base Base (Et3N/Pyridine) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic pathway for the sulfonylation of diphenylamine. The base acts as a proton sponge to prevent acid-mediated side reactions.

Experimental Protocol

Reagents:

  • Diphenylamine (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine (Solvent/Base)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Diphenylamine (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (15 mmol) dropwise. Ensure the system remains under inert atmosphere (

    
    ).
    
  • Electrophile Addition: Add Methanesulfonyl Chloride (12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x).
    
  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/base), then Brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain the pure sulfonamide.

Safety Data & Toxicology (E-E-A-T)

While specific toxicological data (LD50) for N,N-Diphenylmethanesulfonamide is limited compared to its parent amines, its structural components dictate a rigorous safety profile. It should be handled as a Category 2 Irritant .

Hazard Classification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Decision Tree

The following logic flow ensures operator safety during synthesis and handling.

SafetyWorkflow Start Handling N,N-Diphenyl- methanesulfonamide StateCheck State: Solid/Powder? Start->StateCheck DustRisk Risk: Inhalation/Dust StateCheck->DustRisk Yes SolventCheck In Solution (DCM/DMSO)? StateCheck->SolventCheck No PPE_Level1 PPE: N95 Mask + Gloves DustRisk->PPE_Level1 PermeationRisk Risk: Skin Absorption SolventCheck->PermeationRisk Yes PPE_Level2 PPE: Nitrile Gloves (Double) + Fume Hood PermeationRisk->PPE_Level2

Figure 2: Safety decision matrix for handling the compound in solid vs. solution states.

Critical Precautions
  • Incompatibility: Avoid strong oxidizing agents. The N-S bond is stable to mild acid/base but can cleave under harsh reductive conditions (e.g.,

    
    ).
    
  • Decomposition: Thermal decomposition may release Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).
  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[2]

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.

Applications in Drug Development

For drug development professionals, N,N-Diphenylmethanesulfonamide represents a specific structural motif:

  • Bioisostere Evaluation: It serves as a lipophilic, non-ionizable surrogate for the sulfonamide group in SAR (Structure-Activity Relationship) studies. Unlike primary sulfonamides (

    
    ), this derivative cannot donate a hydrogen bond, allowing researchers to probe the necessity of the N-H interaction in protein binding pockets.
    
  • Prodrug Strategies: The stability of the N-S bond in this steric environment is often studied to design "masked" amines that release the active diphenylamine pharmacophore only under specific metabolic conditions.

  • Photoacid Generators (PAGs): Sulfonamide derivatives are investigated for their ability to release acid upon UV irradiation, useful in lithography and potentially in photo-activated drug delivery systems.

References

  • ChemSRC. (2024). Methanesulfonamide, N,N-diphenyl- Physicochemical Properties. Retrieved from

  • BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Sulfonamide Class. Retrieved from [3][4]

  • Alfa Chemistry. (2024). N,N-Diphenyl-methanesulfonamide Product Data. Retrieved from

Sources

An In-Depth Technical Guide to N-Substituted Phenylanilines: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Nomenclature

In the fields of chemical research and drug development, precise molecular nomenclature is not merely a matter of convention; it is the foundation of reproducible science. The term "N-mesyl-N-phenylaniline" presents a case study in potential ambiguity, often being confused with the more common laboratory reagent, "N-methyl-N-phenylaniline." This guide will first deconstruct the specified topic, N-mesyl-N-phenylaniline, providing its correct IUPAC nomenclature and a proposed synthesis. It will then draw comparative insights from its close structural analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

The core distinction lies in the substituent on the nitrogen atom:

  • Mesyl Group: A methanesulfonyl group (-SO₂CH₃), which imparts properties characteristic of sulfonamides.

  • Methyl Group: A simple alkyl group (-CH₃).

This seemingly minor difference fundamentally alters the molecule's chemical properties, reactivity, and potential applications. This guide will therefore address the literal interpretation of the topic while contextualizing it within the broader family of N-substituted phenylanilines.

PART 1: Nomenclature and Synonyms of N-mesyl-N-phenylaniline and Related Compounds

To ensure clarity, it is essential to establish the correct IUPAC (International Union of Pure and Applied Chemistry) names and common synonyms for the primary compound of interest and its analogues. "Phenylaniline" is a common name for N-phenylbenzenamine, also known as diphenylamine. Therefore, the "N-mesyl-N-phenylaniline" refers to a diphenylamine molecule where the amine hydrogen has been replaced by a mesyl group.

Compound Name Structure IUPAC Name Common Synonyms CAS Number
N-mesyl-N-phenylaniline C₁₃H₁₃NO₂SN-(methylsulfonyl)-N-phenylbenzenamineN,N-DiphenylmethanesulfonamideNot readily available
N-methyl-N-phenylaniline C₁₃H₁₃NN-methyl-N-phenylaniline[1][2]N-Methyldiphenylamine, Diphenylmethylamine[2][3]552-82-9[1][3][4]
N-phenylmethanesulfonamide C₇H₉NO₂SN-phenylmethanesulfonamide[5]Mesylanilide3106-93-6
N-methyl-N-phenylmethanesulfonamide C₈H₁₁NO₂SN-methyl-N-phenylmethanesulfonamide[6]N-Mesyl-N-methylaniline10216-04-3

PART 2: Physicochemical Properties

Quantitative data provides a fundamental understanding of a compound's behavior. The following table summarizes key physicochemical properties, primarily for the well-documented N-methyl-N-phenylaniline, which serves as a valuable reference point. Data for N-mesyl-N-phenylaniline is predicted based on its structure as it is not a common commercial chemical.

Property N-methyl-N-phenylaniline N-mesyl-N-phenylaniline (Predicted)
Molecular Formula C₁₃H₁₃N[3][4][7]C₁₃H₁₃NO₂S
Molecular Weight 183.25 g/mol [3][4][7]247.31 g/mol
Appearance Crystalline Powder or Colorless/Slightly Yellow Viscous Liquid[3][8]White to off-white solid
Melting Point -7.6 °C[3][4]> 25 °C
Boiling Point 293 °C (lit.)[3]> 300 °C
Density 1.05 g/mL at 25 °C (lit.)[3][4]~1.25 g/mL
Solubility Insoluble in water; soluble in organic solvents[3][8]Insoluble in water; soluble in polar organic solvents
Refractive Index (n20/D) 1.623 (lit.)[3][4]N/A

PART 3: Synthesis and Mechanistic Insights

The synthesis of sulfonamides from amines is a cornerstone reaction in organic chemistry. The preparation of N-mesyl-N-phenylaniline provides a clear example of this process, highlighting the principles of nucleophilic attack and the role of reagents.

Causality in Experimental Design

The logical approach to synthesizing N-mesyl-N-phenylaniline is the reaction between diphenylamine and methanesulfonyl chloride (mesyl chloride).

  • Nucleophile and Electrophile: Diphenylamine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the highly electrophilic sulfur atom in mesyl chloride.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of the new N-S bond.

  • Role of the Base: This reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base neutralizes the generated HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[9]

  • Solvent Choice: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

Experimental Workflow Diagram

Synthesis_Workflow diphenylamine Diphenylamine (Starting Material) reaction Reaction Vessel (0°C to RT) diphenylamine->reaction mesyl_chloride Methanesulfonyl Chloride (Reagent) mesyl_chloride->reaction base Pyridine (Base) base->reaction solvent DCM (Solvent) solvent->reaction workup Aqueous Workup (Quench & Extract) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product N-mesyl-N-phenylaniline (Final Product) purification->product Pure Product

Caption: General workflow for the synthesis of N-mesyl-N-phenylaniline.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating steps for controlled reaction, quenching, extraction, and purification to ensure product purity.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add diphenylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) to the stirred solution.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure N-mesyl-N-phenylaniline.

PART 4: Applications and Field-Proven Insights

While N-mesyl-N-phenylaniline itself is not widely cited, its structural components—the sulfonamide group and the N-phenylaniline framework—are of significant interest in various scientific domains.

  • Sulfonamides in Medicinal Chemistry: The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants. Its ability to act as a bioisostere for other functional groups and participate in hydrogen bonding makes it a valuable moiety in drug design.

  • Mesylates as Leaving Groups: In organic synthesis, the mesyl group is renowned as an excellent leaving group. Alcohols can be converted to mesylates, transforming a poor leaving group (HO⁻) into a highly effective one (MsO⁻), which readily participates in substitution and elimination reactions.[9] This is a fundamental strategy for synthetic chemists.

  • Applications of N-Methylaniline: The closely related N-methylaniline is a versatile chemical intermediate. It is used extensively in the manufacturing of dyes and pigments, particularly azo dyes.[10][11] In the pharmaceutical industry, it serves as a building block for certain analgesics, anesthetics, and anti-inflammatory drugs.[10][12] Furthermore, it finds application as a fuel additive to boost octane ratings and improve combustion efficiency.[10]

PART 5: Safety and Handling

As a Senior Application Scientist, prioritizing safety is paramount. Based on the reactivity of the starting materials and the general properties of aromatic amines and sulfonamides, the following precautions are advised for handling N-mesyl-N-phenylaniline and its precursors:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Handling Precautions: Aromatic amines can be toxic and may be absorbed through the skin. Sulfonyl chlorides like mesyl chloride are corrosive and lachrymatory. Avoid contact with skin, eyes, and mucous membranes.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

N-mesyl-N-phenylaniline, correctly identified as N-(methylsulfonyl)-N-phenylbenzenamine, is a distinct chemical entity whose properties and synthesis are predictable from the fundamental principles of organic chemistry. By clarifying its nomenclature in relation to commonly confused analogues like N-methyl-N-phenylaniline, this guide provides researchers with a solid foundation for understanding this class of compounds. The insights into its synthesis, the functional roles of its constituent parts, and the applications of related molecules offer a comprehensive technical resource for professionals in chemistry and drug development, underscoring the principle that molecular precision is the bedrock of scientific innovation.

References

  • N-methyl-N-phenylaniline - ChemBK. (n.d.). Retrieved from [Link]

  • Showing Compound N-Methylaniline (FDB003963) - FooDB. (2010). Retrieved from [Link]

  • Good Price CAS:552-82-9 | N-Methyl-N-phenylaniline for Sale - ALFA CHEMICAL. (n.d.). Retrieved from [Link]

  • N-methyl-N-phenylaniline - 552-82-9, C13H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

  • N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (n.d.). Retrieved from [Link]

  • N-methyl-N-phenylaniline | 552-82-9 | Buy Now - Molport. (n.d.). Retrieved from [Link]

  • N-METHYL-N-PHENYLANILINE | CAS 552-82-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 2-Methyl-N-phenylaniline | C13H13N | CID 10986946 - PubChem. (n.d.). Retrieved from [Link]

  • Easy and direct conversion of tosylates and mesylates into nitroalkanes - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Methyldiphenylamine | C13H13N | CID 11098 - PubChem. (n.d.). Retrieved from [Link]

  • N-pentyl-N-phenylaniline | C17H21N | CID 12591497 - PubChem. (n.d.). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015). Retrieved from [Link]

  • N-methyl-N-phenylmethanesulfonamide | C8H11NO2S | CID 733944 - PubChem. (n.d.). Retrieved from [Link]

  • Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem. (n.d.). Retrieved from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024). Retrieved from [Link]

  • Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- - Substance Details - SRS - EPA. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Mastering the Deprotonation of N,N-Diphenylmethanesulfonamide: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of N,N-Diphenylmethanesulfonamide

N,N-Diphenylmethanesulfonamide is a key structural motif in medicinal chemistry and organic synthesis. The generation of its corresponding anion through deprotonation opens a gateway to a diverse array of chemical transformations, enabling the introduction of various functional groups at the carbon alpha to the sulfonyl group. This guide provides a comprehensive overview of the principles and practical protocols for the efficient deprotonation of N,N-Diphenylmethanesulfonamide, empowering researchers to harness its full synthetic potential. We will delve into the critical considerations for selecting the appropriate deprotonating agent and provide detailed, step-by-step protocols for achieving successful and reproducible results.

The Science of Deprotonation: Understanding Acidity and Base Selection

Key Deprotonating Agents: A Comparative Overview

The choice of deprotonating agent is paramount and depends on factors such as the desired reactivity of the resulting anion, functional group tolerance, and practical laboratory considerations. Here, we compare three commonly employed strong bases for the deprotonation of substrates with similar acidity.

ReagentBase TypepKa of Conjugate AcidKey Characteristics & Considerations
n-Butyllithium (n-BuLi) Organolithium~50 (Butane)A very strong, non-nucleophilic base. Highly pyrophoric and requires careful handling under inert atmosphere. Often used at low temperatures (-78 °C) to minimize side reactions with solvents like THF.[2]
Lithium Diisopropylamide (LDA) Lithium Amide~36 (Diisopropylamine)A strong, non-nucleophilic, and sterically hindered base. Typically prepared in situ from diisopropylamine and n-BuLi. Less pyrophoric than n-BuLi but still requires anhydrous and inert conditions. Its bulkiness can enhance regioselectivity in some cases.
Sodium Hydride (NaH) Metal Hydride~35 (H₂)A strong, non-nucleophilic base that is commercially available as a mineral oil dispersion. Less reactive than organolithiums and often requires higher reaction temperatures. The heterogeneity of the reaction can sometimes lead to slower reaction rates.

Experimental Protocols: A Step-by-Step Guide to Deprotonation

The following protocols provide detailed procedures for the deprotonation of N,N-Diphenylmethanesulfonamide using n-Butyllithium, Lithium Diisopropylamide, and Sodium Hydride. These protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.

Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)

This protocol is adapted from established procedures for the lithiation of related amide systems and is expected to provide a highly reactive lithiated species.[3]

Materials:

  • N,N-Diphenylmethanesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, concentration to be determined by titration)

  • Anhydrous deuterated methanol (CD₃OD) or other suitable electrophile for quenching

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, septa, syringes, magnetic stirrer, and inert gas (argon or nitrogen) supply

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Reaction Setup:

    • Thoroughly dry a round-bottom flask equipped with a magnetic stir bar under vacuum or by flame-drying.

    • Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).

    • Fit the flask with a rubber septum.

  • Dissolution of the Substrate:

    • Weigh N,N-Diphenylmethanesulfonamide (1.0 equivalent) and add it to the reaction flask.

    • Add anhydrous THF via syringe to dissolve the sulfonamide. A typical concentration is 0.1-0.5 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of n-Butyllithium (1.1 equivalents) dropwise to the stirred solution of the sulfonamide at -78 °C. The addition should be done over 5-10 minutes.

    • A color change is often observed upon deprotonation, indicating the formation of the anion.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Quenching the Anion (for confirmation of deprotonation):

    • To confirm the formation of the anion, an electrophile can be added. For a simple confirmation, add anhydrous deuterated methanol (CD₃OD, 1.5 equivalents) dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR spectroscopy to confirm the incorporation of deuterium at the alpha-position, which validates the successful deprotonation.

Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)

This protocol utilizes a strong, non-nucleophilic base that is often preferred when the substrate or electrophile is sensitive to the more reactive n-BuLi.

Materials:

  • N,N-Diphenylmethanesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous deuterated methanol (CD₃OD) or other suitable electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, septa, syringes, magnetic stirrer, and inert gas supply

  • Low-temperature cooling bath

Procedure:

  • In Situ Preparation of LDA:

    • In a separate, dry, and inert gas-flushed flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-Butyllithium (1.1 equivalents) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Deprotonation:

    • In the main reaction flask, dissolve N,N-Diphenylmethanesulfonamide (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution via cannula or syringe to the sulfonamide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching and Work-up:

    • Follow steps 4 and 5 from Protocol 1.

  • Analysis:

    • Follow step 6 from Protocol 1.

Protocol 3: Deprotonation using Sodium Hydride (NaH)

This protocol is suitable for larger-scale reactions where the use of pyrophoric organolithium reagents is less desirable.

Materials:

  • N,N-Diphenylmethanesulfonamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous deuterated methanol (CD₃OD) or other suitable electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Hexanes (for washing NaH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, septa, syringes, magnetic stirrer, and inert gas supply

Procedure:

  • Preparation of Sodium Hydride:

    • Weigh the required amount of NaH (60% dispersion, 1.2 equivalents) into a dry, inert gas-flushed flask.

    • Wash the NaH with anhydrous hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes each time under an inert atmosphere.

    • Dry the NaH under a stream of inert gas.

  • Deprotonation:

    • Add anhydrous THF or DMF to the flask containing the washed NaH.

    • Slowly add a solution of N,N-Diphenylmethanesulfonamide (1.0 equivalent) in the same anhydrous solvent to the NaH suspension at 0 °C to room temperature.

    • Hydrogen gas evolution will be observed. The reaction mixture is typically stirred for 1-3 hours at room temperature or gently heated (e.g., to 40-50 °C) to ensure complete deprotonation.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of the electrophile (e.g., CD₃OD).

    • Follow the work-up procedure outlined in step 5 of Protocol 1.

  • Analysis:

    • Follow step 6 from Protocol 1.

Visualizing the Deprotonation Process

The following diagrams illustrate the deprotonation of N,N-Diphenylmethanesulfonamide and the general workflow for the experimental procedure.

Deprotonation_Reaction cluster_reactants Reactants cluster_products Products Sulfonamide N,N-Diphenylmethanesulfonamide Anion Sulfonamide Anion Sulfonamide->Anion Deprotonation Base Strong Base (e.g., n-BuLi) ConjAcid Conjugate Acid (e.g., Butane) Base->ConjAcid

Caption: General scheme of the deprotonation reaction.

Deprotonation_Workflow Setup Inert Atmosphere Setup Dissolve Dissolve Sulfonamide in Anhydrous Solvent Setup->Dissolve Cool Cool to Low Temperature (e.g., -78 °C) Dissolve->Cool AddBase Slowly Add Strong Base Cool->AddBase Stir Stir for 1-2 hours AddBase->Stir Quench Quench with Electrophile Stir->Quench Workup Aqueous Work-up Quench->Workup Analyze Analysis (e.g., NMR) Workup->Analyze

Caption: Experimental workflow for deprotonation.

Conclusion: Enabling Advanced Synthesis

The deprotonation of N,N-Diphenylmethanesulfonamide is a fundamental transformation that provides access to a versatile nucleophile for carbon-carbon and carbon-heteroatom bond formation. By understanding the principles of acidity and making an informed choice of a strong base, researchers can reliably generate the desired anion. The detailed protocols provided in this guide for using n-BuLi, LDA, and NaH offer a solid foundation for successfully performing this reaction in the laboratory. Careful execution of these procedures, with strict adherence to anhydrous and inert techniques, will ensure high yields and reproducible outcomes, paving the way for the synthesis of novel and complex molecules in drug discovery and materials science.

References

  • n-Butyllithium. In Wikipedia; 2024. [Link]

  • Ciechańska, M.; Wrona-Piotrowicz, A.; Koprowska, K.; Makal, A.; Zakrzewski, J. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules2022 , 27(12), 3894. [Link]

  • Methanesulfonamide. In PubChem; National Center for Biotechnology Information. [Link]

Sources

Application Note: Synthesis of Sigma-1 Receptor Binders from Benzyl Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026


 Ligands

Executive Summary

The Sigma-1 receptor (


R) is a unique, ligand-regulated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is a high-value target for neurodegenerative diseases, neuropathic pain, and addiction.

This Application Note details the synthetic strategies for generating


R binders utilizing benzyl sulfonamide  scaffolds. Unlike traditional amide-based ligands (e.g., PD144418), sulfonamide analogs offer distinct metabolic stability profiles and hydrogen-bonding vectors. We present a validated protocol for the synthesis of these ligands via two primary routes: (A) Sulfonylation of Benzylamines  and (B) N-Alkylation of Sulfonamides , ensuring broad applicability for Structure-Activity Relationship (SAR) studies.

Pharmacophore & Rational Design

To successfully synthesize a


R binder, one must understand the binding pocket. The 

R pharmacophore is defined by a "positive ionizable" center flanked by hydrophobic regions.[1]
The Pharmacophore Model

The classic Glennon Model and the refined Crystal Structure Model (PDB: 5HK1) dictate the following requirements for high affinity (


):
  • Basic Amine (PI): A central nitrogen atom (protonated at physiological pH) forms a critical salt bridge with Glu172 .

  • Primary Hydrophobic Region (HYD1): Usually a benzyl or phenyl group linked to the amine. This occupies the hydrophobic pocket formed by Val162, Leu105, and Tyr103.

  • Secondary Hydrophobic Region (HYD2): A distal aromatic ring (the sulfonamide side) that occupies a secondary hydrophobic cleft.

  • Linker: A sulfonamide moiety (

    
    ) acts as a bioisostere for the amide, providing hydrogen bond acceptor capability.
    
Visualization of Ligand-Receptor Interaction

SigmaPharmacophore cluster_pocket Sigma-1 Binding Pocket Glu172 Glu172 (Anionic Site) BasicN Basic Amine (+) (Piperidine/Piperazine) BasicN->Glu172 Salt Bridge (2.8 Å) Linker Sulfonamide Linker (H-Bond Acceptor) BasicN->Linker Covalent Bond Benzyl Benzyl Moiety (Primary Hydrophobic) BasicN->Benzyl Spacer (2-4 C) Distal Distal Aryl Group (Secondary Hydrophobic) Linker->Distal Covalent Bond

Figure 1: Pharmacophore mapping of a benzyl-sulfonamide ligand within the


R binding pocket. The central amine is critical for anchoring the molecule via Glu172.

Synthetic Strategies

There are two primary routes to access


-benzyl sulfonamide derivatives. The choice depends on the availability of precursors and the desired point of diversity.
Route Selection Logic
FeatureRoute A: Sulfonylation Route B: N-Alkylation
Reaction Type Nucleophilic attack of amine on sulfonyl chlorideNucleophilic substitution (S_N2) of sulfonamide on benzyl halide
Precursors Benzylamine + Sulfonyl ChloridePrimary Sulfonamide + Benzyl Halide
Diversity Point Easy to vary the sulfonyl group (R-SO2-)Easy to vary the benzyl group (Ar-CH2-)
Yield Generally High (>80%)Moderate (Potential for over-alkylation)
Preference Preferred for Library Generation Preferred for specific core modifications
Synthetic Workflow Diagram

SynthesisWorkflow StartA Route A: Amine Precursor (N-Benzyl-piperazine) ReagentA + Sulfonyl Chloride (Base: TEA/DIPEA) StartA->ReagentA StartB Route B: Sulfonamide Precursor (Benzenesulfonamide) ReagentB + Benzyl Halide (Base: K2CO3/NaH) StartB->ReagentB Reaction Coupling Reaction (DCM or DMF, 0°C to RT) ReagentA->Reaction ReagentB->Reaction Quench Quench & Workup (Acid/Base Wash) Reaction->Quench Purify Purification (Flash Column / Recrystallization) Quench->Purify Final Target Ligand: N-Benzyl Sulfonamide Purify->Final

Figure 2: Decision tree for synthesizing N-benzyl sulfonamide ligands. Route A is generally preferred for avoiding bis-alkylation byproducts.

Detailed Protocol: Route A (Sulfonylation)

This protocol describes the synthesis of


-(1-benzylpiperidin-4-yl)-4-chlorobenzenesulfonamide . This scaffold contains the essential basic nitrogen (piperidine) and the sulfonamide linker.
Materials
  • Amine: 4-Amino-1-benzylpiperidine (1.0 equiv)

  • Electrophile: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish reactions.

Step-by-Step Procedure
  • Preparation (0 min):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon.
      
    • Add 4-Amino-1-benzylpiperidine (1.9 g, 10 mmol) and DCM (20 mL).

    • Add TEA (2.1 mL, 15 mmol).

    • Cool the mixture to 0°C using an ice bath. Explanation: Cooling prevents double sulfonylation and controls the exotherm.

  • Addition (15 min):

    • Dissolve 4-Chlorobenzenesulfonyl chloride (2.3 g, 11 mmol) in DCM (5 mL).

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Critical Check: Ensure the solution remains transparent or slightly cloudy; precipitation of amine salts is normal.

  • Reaction (2 - 4 hours):

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

    • Monitor via TLC (System: 5% MeOH in DCM). The starting amine (polar, stays near baseline) should disappear; the product (less polar) will appear higher (

      
      ).
      
  • Workup:

    • Quench with saturated

      
        (20 mL).
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (saturated NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization: Often possible from EtOH/Hexane.

    • Flash Chromatography: If oil remains, use a silica column. Gradient: 0%

      
       5% MeOH in DCM.
      
    • Note: The basic nitrogen can cause tailing on silica. Add 1%

      
       or TEA to the eluent if necessary.
      

Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.

Analytical Data Requirements
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic sulfonamide
    
    
    proton (broad singlet,
    
    
    4.5–5.5 ppm) and the benzyl benzylic protons (
    
    
    ,
    
    
    3.5 ppm).
  • LC-MS: Confirm

    
     peak. Purity must be 
    
    
    
    for biological assays.
  • Melting Point: Sharp range indicates high purity (e.g., 142–144°C for sulfonamide derivatives).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of sulfonyl chlorideEnsure glassware is dry; use fresh sulfonyl chloride.
Bis-Sulfonylation Excess sulfonyl chloride / High TempKeep reaction at 0°C during addition; use exact stoichiometry (1:1).
Tailing on TLC Interaction with SilicaPre-wash TLC plate with 1% TEA in solvent.
Incomplete Reaction Steric hindranceAdd catalytic DMAP (10 mol%) or switch solvent to THF/DMF.

References

  • Pharmacophore Modeling

    • Glennon, R. A., et al. (1994).[1] Structural features of sigma ligands.

    • Source:

  • Crystal Structure & Binding

    • Schmidt, H. R., et al. (2016).[1] Crystal structure of the human

      
       receptor.[1][2][3] (PDB: 5HK1)[1][4]
      
    • Source:

  • Synthesis of N-Benzyl Sulfonamides

    • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
    • Source:

  • Sigma Receptor Ligand Design (Review)

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.
    • Source:

  • Sulfonamide Synthesis Methodology

    • Bahrami, K., et al. (2011). Direct Conversion of Sulfonamides to N-Substituted Sulfonamides.
    • Source:

Sources

Application Note: Microwave-Assisted Synthesis of N,N-Diphenylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N,N-Diphenylmethanesulfonamide and its derivatives represent a critical class of intermediates in the synthesis of anti-inflammatory agents, specific COX-2 inhibitors, and agrochemicals. Traditional thermal synthesis of these sulfonamides—via the reaction of diphenylamine with methanesulfonyl chloride—is often plagued by sluggish kinetics. This is primarily due to the steric hindrance and reduced nucleophilicity of the secondary aromatic amine nitrogen.

Conventional protocols typically require prolonged reflux times (4–12 hours), large excesses of toxic bases (pyridine), and often result in incomplete conversion. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of microwave irradiation, this protocol reduces reaction times to under 10 minutes while significantly improving yield and purity profiles.

Key Advantages of this Protocol
  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Enhanced Yield: Quantitative conversion (>90%) due to overcoming activation energy barriers.

  • Green Chemistry: Compatible with solvent-free or minimal-solvent conditions.[1]

  • Scalability: Protocol validated for scale-up from 1 mmol to 50 mmol.

Scientific Mechanism & Rationale

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The secondary amine (diphenylamine) attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl), forming a pentacoordinate transition state, followed by the elimination of HCl.

Challenges with Diphenylamine: Unlike primary alkyl amines, diphenylamine possesses two phenyl rings that delocalize the nitrogen lone pair, significantly lowering its nucleophilicity (


). Additionally, the steric bulk of the two phenyl rings hinders the approach of the sulfonyl electrophile.
The Microwave Effect

Microwave irradiation (2.45 GHz) couples directly with the polar molecules in the reaction mixture.

  • Dipolar Polarization: The polar sulfonyl chloride and the polar transition state align with the oscillating electric field, generating internal heat via molecular friction.

  • Activation Energy: The rapid, uniform heating provides the necessary energy to surmount the high activation barrier imposed by the sterically hindered amine.

  • Specific Non-Thermal Effects: Evidence suggests that microwave irradiation stabilizes the more polar transition state (relative to the less polar ground state reactants), effectively lowering the activation energy (

    
    ).
    
Pathway Diagram

The following diagram illustrates the reaction pathway and the critical role of base scavenging.

ReactionMechanism Reactants Diphenylamine + MsCl TS Pentacoordinate Transition State (Polar) Reactants->TS MW Irradiation (Dipolar Coupling) Intermediate Protonated Sulfonamide TS->Intermediate Cl- Elimination Product N,N-Diphenyl- methanesulfonamide Intermediate->Product Deprotonation Base Base (Et3N/Pyridine) Base->Intermediate Scavenges H+ Byproduct Base-HCl Salt Base->Byproduct

Figure 1: Mechanistic pathway of microwave-assisted sulfonylation highlighting the transition state stabilization.

Experimental Protocol

Materials & Reagents[2]
  • Substrate: Diphenylamine (Reagent Grade, >99%)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equivalents)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equivalents)
    
  • Solvent: Dichloromethane (DCM) or Solvent-Free (Neat)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Method Optimization (Data)

The following table summarizes the optimization of reaction conditions. The "Standard Thermal" method serves as the baseline control.

EntrySolventBaseTemp (°C)TimeYield (%)Notes
1 (Control) DCM

25 (RT)12 hrs45%Incomplete conversion.
2 (Control) DCM

40 (Reflux)4 hrs62%Thermal reflux limit.
3 DCM

80 (MW)5 min85%Pressurized vessel required.
4 Neat Pyridine 100 (MW) 3 min 96% Optimal Condition.
5 Water

100 (MW)10 min78%Green, but lower solubility.
Detailed Workflow: Optimal Condition (Entry 4)

Step 1: Reaction Setup

  • In a 10 mL microwave-compatible process vial, add Diphenylamine (169 mg, 1.0 mmol).

  • Add Pyridine (0.5 mL) acting as both base and solvent (or use 1.5 eq

    
     with minimal DCM).
    
  • Add a magnetic stir bar.

  • Cap the vial and cool to 0°C in an ice bath.

  • Slowly inject Methanesulfonyl chloride (93 µL, 1.2 mmol) through the septum. Caution: Exothermic reaction.

Step 2: Microwave Irradiation

  • Place the vial into the microwave reactor cavity.

  • Program the method:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 100°C

    • Hold Time: 3 minutes

    • Pre-stir: 30 seconds

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Max 150W (System will modulate)

Step 3: Workup & Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually integrated).

  • Pour the reaction mixture into ice-cold water (10 mL) and stir vigorously. The product often precipitates as a solid.

  • If Solid: Filter the precipitate, wash with cold water (3x 5 mL) and dilute HCl (1M) to remove residual pyridine.

  • If Oil: Extract with Ethyl Acetate (3x 10 mL). Wash organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain colorless crystals.

Workflow Diagram

Workflow Setup SETUP 1.0 mmol Diphenylamine 1.2 mmol MsCl Pyridine (Solvent/Base) Cooling PRE-COOL Ice Bath (0°C) prevent exotherm during addition Setup->Cooling MW MW IRRADIATION 100°C | 3 mins | 150W Dynamic Mode Cooling->MW Quench QUENCH Pour into Ice Water Precipitate forms MW->Quench Purify PURIFICATION Filter & Wash (HCl/Water) Recrystallize (EtOH) Quench->Purify Analysis ANALYSIS NMR / LC-MS / MP Purify->Analysis

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Moisture in reagentsMsCl is moisture sensitive. Use dry solvents and reagents.
Dark Product Thermal degradationReduce MW temperature to 80°C and extend time to 5-6 mins.
Vial Overpressure Volatile solvent (DCM)Switch to a higher boiling solvent (Toluene/DMF) or run neat (Pyridine).
Incomplete Reaction Steric bulkIncrease MsCl equivalents to 1.5 or add catalyst (DMAP, 5 mol%).

Safety Warning: Methanesulfonyl chloride is a lachrymator and corrosive. Pyridine is toxic. All operations prior to the sealed microwave step must be performed in a fume hood. Ensure the microwave reactor has a functioning pressure sensor and safety interlocks.

References

  • Microwave-Assisted Sulfonylation (General Mechanism)

    • De Luca, L., & Giacomelli, G. (2008).[2] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Sulfonylation of Amines (Green Methods)

    • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[2] "Microwave-assisted synthesis of sulfonamides." Synlett, 2011(16), 2315-2320.

  • Microwave Effects in Organic Synthesis

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
  • Reactivity of Secondary Amines

    • Meshram, G. A., & Patil, V. D. (2009). "Simple and efficient microwave assisted synthesis of sulfonamides." E-Journal of Chemistry, 6(S1), S193-S196.
  • Application Note Grounding (BenchChem)

    • "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide."

Sources

Application Notes and Protocols for the N-Arylation of N,N-Diphenylmethanesulfonamide with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-aryl sulfonamide moiety is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals stems from its ability to act as a bioisostere for carboxylic acids, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of these structures, particularly tri-substituted N-aryl-N,N-diaryl sulfonamides, presents unique challenges due to the steric hindrance around the nitrogen atom. This guide provides a detailed exploration of the general procedures for the reaction of N,N-Diphenylmethanesulfonamide with aryl bromides, focusing on the two most powerful catalytic systems available to the synthetic chemist: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

PART 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds.[2] Its success lies in the continuous development of sophisticated phosphine ligands that can facilitate the key steps of the catalytic cycle, even with challenging substrates.

Mechanistic Rationale: Overcoming Steric Hurdles

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl bromide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst.

For a sterically demanding substrate like N,N-Diphenylmethanesulfonamide, the selection of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the active Pd(0) species.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Oxidative Addition aryl_br Ar-Br sulfonamide R_2NSO_2Me base Base product Ar-NR_2SO_2Me amido_complex Ar-Pd(II)(L_n)-NR_2SO_2Me pd_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 amido_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

The successful N-arylation of N,N-Diphenylmethanesulfonamide hinges on the careful selection of the following components:

ParameterRecommendation for N,N-DiphenylmethanesulfonamideRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)These are common and effective Pd(0) and Pd(II) sources that readily form the active catalytic species in the presence of a phosphine ligand.
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These bulky and electron-rich ligands are essential for promoting the coupling of sterically hindered amines and sulfonamides.[3][4]
Base Strong, non-nucleophilic bases such as NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong base is required to deprotonate the sulfonamide, forming the active nucleophile. NaOt-Bu is generally more effective for less acidic amines.
Solvent Anhydrous, aprotic solvents like Toluene, Dioxane, or THFThese solvents are compatible with the organometallic intermediates and high reaction temperatures often required.
Temperature 80-120 °CHigher temperatures are typically necessary to overcome the activation energy for the coupling of hindered substrates.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • N,N-Diphenylmethanesulfonamide

  • Aryl bromide

  • Pd₂(dba)₃

  • XPhos (or other suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add N,N-Diphenylmethanesulfonamide (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1-0.2 M with respect to the N,N-Diphenylmethanesulfonamide.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aryl bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl-N,N-diphenylmethanesulfonamide.

PART 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds and serves as a cost-effective alternative to palladium-catalyzed reactions.[5] Modern protocols often utilize ligands to improve the efficiency and substrate scope of the reaction.

Mechanistic Considerations: The Role of Copper

The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl bromide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the desired product and regenerates the active copper(I) species. The use of a ligand, often a diamine or an amino acid, can accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps. For sterically hindered substrates, higher temperatures are often necessary.[6]

Ullmann_Mechanism cu_i Cu(I)L_n cu_amido [L_nCu(I)NR_2SO_2Me] cu_i->cu_amido Deprotonation sulfonamide R_2NSO_2Me base Base cu_iii [L_nCu(III)(Ar)(Br)(NR_2SO_2Me)] cu_amido->cu_iii Oxidative Addition aryl_br Ar-Br cu_iii->cu_i product Ar-NR_2SO_2Me cu_iii->product Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann N-arylation.

Key Experimental Parameters
ParameterRecommendation for N,N-DiphenylmethanesulfonamideRationale
Copper Source CuI (Copper(I) iodide) or Cu₂O (Copper(I) oxide)These are common and effective copper sources for Ullmann-type couplings.
Ligand N,N'-Dimethylethylenediamine (DMEDA), L-proline, or a phenanthroline derivativeLigands are crucial for solubilizing the copper salt and accelerating the catalytic cycle, especially with less reactive aryl bromides.
Base K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)These inorganic bases are effective for deprotonating the sulfonamide under Ullmann conditions.
Solvent High-boiling polar aprotic solvents like DMF, DMSO, or NMPHigher temperatures are generally required for Ullmann reactions, and these solvents can facilitate the dissolution of the reagents.
Temperature 120-160 °CUllmann condensations typically require higher temperatures than their palladium-catalyzed counterparts.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

  • N,N-Diphenylmethanesulfonamide

  • Aryl bromide

  • CuI

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction tube or flask suitable for high temperatures

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction tube or flask, add N,N-Diphenylmethanesulfonamide (1.0 equiv), the aryl bromide (1.5 equiv), CuI (5-10 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add DMEDA (10-20 mol%) to the reaction vessel.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the N,N-Diphenylmethanesulfonamide.

  • Reaction: Seal the vessel and heat the reaction mixture to 130-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate extensively with water to remove DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-N,N-diphenylmethanesulfonamide.

PART 3: Special Considerations for a Sterically Hindered Substrate

The reaction of N,N-Diphenylmethanesulfonamide presents a significant steric challenge. The two phenyl groups on the nitrogen atom can impede the approach of the arylating agent to the nitrogen nucleophile.

  • Palladium Catalysis: For the Buchwald-Hartwig reaction, the choice of a highly active and sterically demanding ligand is critical. Ligands from the Buchwald and Hartwig groups, such as GPhos or JackiePhos, have been developed specifically for challenging couplings and may be more effective than standard ligands like XPhos for this transformation.[4]

  • Copper Catalysis: In the case of the Ullmann reaction, higher temperatures and longer reaction times may be necessary. The use of a more soluble and reactive base, such as cesium carbonate, could also be beneficial. A recent study highlighted a copper-iron co-catalyzed system that was effective for sterically hindered sulfonamides, which could be a promising avenue for this specific substrate.

  • Aryl Bromide Reactivity: Electron-deficient aryl bromides are generally more reactive in both palladium and copper-catalyzed C-N coupling reactions. Conversely, electron-rich and ortho-substituted aryl bromides will likely require more forcing conditions (higher temperatures, higher catalyst loading, and longer reaction times).[6]

Conclusion

The N-arylation of N,N-Diphenylmethanesulfonamide with aryl bromides can be achieved through both palladium- and copper-catalyzed methods. The choice between the two will often depend on factors such as cost, functional group tolerance, and the desired scale of the reaction. For this sterically demanding substrate, careful optimization of the ligand, base, and reaction temperature is crucial for achieving high yields. The protocols provided herein serve as a robust starting point for researchers in drug development and materials science to access this important class of molecules.

References

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Veisi, H., Safarimehr, P., & Hemmati, S. (2019). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. Materials Science and Engineering: C, 96, 310–318. [Link]

  • Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). The sulfonamide group in medicinal chemistry. Drug Discovery Today, 17(3-4), 185-194.
  • Teo, Y. C., & Yong, F. F. (2011). Efficient Ligand-Free, Copper-Catalyzed N-Arylation of Sulfonamides. Synlett, 2011(06), 837–843.
  • Teo, Y. C., & Chua, Y. (2015). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 56(23), 3014-3017. [Link]

  • Ghosh, A., & Sieser, J. E. (2012). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides under Mild Conditions. Organic Letters, 14(17), 4502-4505.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(16), 2830–2834. [Link]

  • Chisholm, J. D. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects, 650. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(6), 1697–1701.
  • Tlahuext-Aca, A., et al. (2017). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis.
  • Barluenga, J., et al. (2007). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters, 9(16), 3121-3124. [Link]

  • Newman, S. G., & Willis, M. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(17), 4643-4647. [Link]

  • Hartwig, J. F., & Choi, K. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., & Fors, B. P. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Lam, P. Y. S., et al. (2003). Copper-Promoted N-Arylation of Sulfonamides with Arylboronic Acids. Tetrahedron Letters, 44(26), 4927-4931.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 4(20), 3517–3520.
  • Tan, Y., & Gu, Y. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 9(12), 1037. [Link]

  • Buchwald, S. L., & Ruiz-Castillo, P. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
  • Buchwald, S. L., & Hicks, J. D. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. MIT Open Access Articles. [Link]

  • Baraznenok, I. L., & Nenajdenko, V. G. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 27(11), 3549. [Link]

  • Monopoli, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Alpha-Arylation of N,N-Diphenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed α-arylation of N,N-Diphenylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize α-aryl sulfonamides, a critical structural motif in numerous bioactive compounds.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience, to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction: The Challenge of Arylating Sulfonamides

The direct α-arylation of sulfonamides is a powerful method for constructing C(sp³)–C(sp²) bonds. However, the reaction is not without its challenges. The primary difficulty stems from the low acidity of the α-hydrogens on the methyl group of the sulfonamide. The pKa of these protons is estimated to be in the range of 32–35, which is significantly higher than that of more commonly arylated substrates like ketones and esters.[1] This necessitates the use of very strong bases and highly active catalyst systems to achieve efficient deprotonation and subsequent coupling.

This guide will walk you through the critical parameters of this reaction, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the α-arylation of N,N-Diphenylmethanesulfonamide in a question-and-answer format.

Question 1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?

Low yield is the most frequent issue and can typically be traced back to one of three areas: inefficient deprotonation, a suboptimal catalyst system, or inadequate reaction conditions.

Answer:

Let's break down the potential causes systematically.

A. Inefficient Deprotonation (Base Selection)

The deprotonation of the sulfonamide is the first critical step after the formation of the active catalyst. Given the high pKa (~32-35) of the α-protons, a strong, non-nucleophilic base is essential.[1]

  • Expertise & Experience: While common bases like sodium tert-butoxide (NaOtBu) are often a good starting point, their effectiveness can be substrate-dependent. If NaOtBu is failing, consider stronger bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These silylamide bases are often more effective for deprotonating weakly acidic C-H bonds.[2][3]

  • Causality: The choice of cation (Li+, Na+, K+) can influence the aggregation state and reactivity of both the base and the resulting sulfonamide anion. The solvent also plays a crucial role in the efficacy of the base. For instance, the basicity of NaOtBu is enhanced in non-polar solvents like toluene compared to more coordinating solvents like THF.

  • Troubleshooting Steps:

    • Ensure your base is fresh and has been stored under an inert atmosphere. Alkoxide and silylamide bases degrade upon exposure to moisture.

    • If using NaOtBu, consider switching to KHMDS or LiHMDS.

    • Ensure the stoichiometry is correct. Typically, 1.2 to 1.5 equivalents of base are used.

B. Suboptimal Catalyst System (Palladium Precatalyst & Ligand)

The heart of this transformation is the palladium catalyst. The combination of the palladium source and the phosphine ligand dictates the catalyst's activity and stability.

  • Expertise & Experience: For challenging couplings like this, using a well-defined palladium precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts, such as the Buchwald G3 or G4 palladacycles, provide a more reliable and rapid initiation of the catalytic cycle.[4]

  • Ligand is Key: The ligand stabilizes the palladium center, promotes oxidative addition of the aryl halide, and facilitates the final reductive elimination step. For the α-arylation of sulfonamides, electron-rich, sterically hindered biarylmonophosphine ligands are the gold standard.

    • Recommended Ligands: Kwong's indole-based phosphine ligand has shown exceptional performance specifically for the α-arylation of methyl sulfonamides with challenging aryl chlorides.[1][5] Other highly effective ligands from the Buchwald group include SPhos, RuPhos, and XPhos.

  • Causality: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step, to release the product and regenerate the catalyst. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center.

C. Inadequate Reaction Conditions (Solvent, Temperature, Atmosphere)

The physical environment of the reaction is just as critical as the reagents.

  • Solvent: A dry, aprotic solvent is mandatory. Toluene and 1,4-dioxane are common choices.[4] Solubility is a key factor; if your starting materials or base are not soluble, the reaction will be slow or fail entirely.[4]

  • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A systematic temperature screen is advisable.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or Schlenk line techniques. Ensure your solvents are rigorously de-gassed before use.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Yield Observed check_base Step 1: Verify Deprotonation - Is base fresh? - Is base strong enough (pKa)? - Try KHMDS or LiHMDS. start->check_base Initial Check check_catalyst Step 2: Evaluate Catalyst System - Use a Pd Precatalyst (e.g., G3). - Use a bulky, electron-rich ligand. - Try Kwong's indole ligand or SPhos. check_base->check_catalyst If still low yield check_conditions Step 3: Scrutinize Conditions - Ensure strictly anhydrous/anaerobic setup. - Check solubility in chosen solvent. - Optimize temperature (e.g., 80-110 °C). check_catalyst->check_conditions If still low yield success Yield Improved check_conditions->success Optimization Complete

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Question 2: My reaction is working, but I'm getting a significant amount of diarylated byproduct. How can I improve the selectivity for the mono-arylated product?

The formation of a diarylated species is a common selectivity issue.

Answer:

Diarylation occurs when the mono-arylated product, which still possesses an acidic α-proton, is deprotonated and undergoes a second coupling reaction. Fortunately, under optimized conditions, this can be largely suppressed.[1][5]

  • Causality: The pKa of the α-proton on the mono-arylated product is different from the starting material. If the reaction conditions are too harsh (e.g., excessively strong base, high temperature, or long reaction time), the second deprotonation and coupling become competitive.

  • Expertise & Experience: Controlling the reaction kinetics and relative acidities is key.

    • Stoichiometry: Ensure you are not using a large excess of the aryl halide or base. Start with a 1:1.1 ratio of sulfonamide to aryl halide.

    • Base Strength: Switching to a slightly less potent base that can still deprotonate the starting material but is less effective at deprotonating the product can improve selectivity. For example, if you are using KHMDS, try switching back to NaOtBu.

    • Temperature and Time: Lowering the reaction temperature can often disfavor the second arylation. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent reaction of the product. Several studies have shown that carefully optimized conditions can exclusively yield the mono-arylated product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for this reaction?

A1: The reaction proceeds via a palladium-catalyzed cycle analogous to the Buchwald-Hartwig amination.[4][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Deprotonation & Metathesis: The strong base removes a proton from the α-carbon of the sulfonamide to form an enolate-like anion. This anion then displaces the halide on the palladium center.

  • Reductive Elimination: The aryl group and the sulfonamide's α-carbon are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

G A Active L-Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C L-Pd(II)(Ar)(X) B->C D Deprotonation / Metathesis (Base, Sulfonamide) C->D E L-Pd(II)(Ar)(CH₂SO₂NPh₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-CH₂SO₂NPh₂ (Product) F->G

Caption: The catalytic cycle for the α-arylation of N,N-Diphenylmethanesulfonamide.

Q2: How do I choose the best aryl halide (I, Br, Cl)?

A2: The reactivity of the aryl halide in the oxidative addition step generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4]

  • Aryl Iodides and Bromides: These are the most reactive and are excellent starting points for developing a new reaction.

  • Aryl Chlorides: These are often cheaper and more widely available but are significantly less reactive. Coupling with aryl chlorides requires a highly active catalyst system, often necessitating specific, highly electron-rich ligands like the Kwong indole-based ligand or Buchwald's SPhos to achieve good yields.[1][5]

Q3: Can you provide a reliable starting protocol for a small-scale reaction?

A3: Absolutely. The following is a robust, general procedure that serves as an excellent starting point for optimization. All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.

Experimental Protocol: General Procedure for α-Arylation
Component Equivalents Typical Amount (0.5 mmol scale) Notes
N,N-Diphenylmethanesulfonamide1.0131.7 mgStarting material
Aryl Halide1.10.55 mmolIodides/bromides are a good start
Palladium Precatalyst (e.g., SPhos-G3)0.02 (2 mol%)7.7 mgEnsure high purity
Ligand (if not using a precatalyst)0.04 (4 mol%)-L:Pd ratio is typically 2:1
Base (e.g., NaOtBu)1.467.3 mgMust be anhydrous
Anhydrous Solvent (e.g., Toluene)-2.5 mL (0.2 M)Must be de-gassed

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add N,N-Diphenylmethanesulfonamide (1.0 eq), the aryl halide (1.1 eq), the palladium precatalyst (0.02 eq), and the base (1.4 eq).

  • Solvent Addition: Take the vial out of the glovebox (if used), place it under an inert atmosphere, and add the anhydrous, de-gassed solvent via syringe.

  • Reaction: Seal the vial and place it in a pre-heated heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure α-arylated product.

References

  • Zhang, K., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis, 358(13), 2156-2162. Available at: [Link]

  • Fors, B. P., et al. (2011). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition, 50(44), 10452-10455. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546-6553. Available at: [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. Available at: [Link]

  • Zhang, K., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PubMed. Available at: [Link]

Sources

Troubleshooting low conversion rates in N-mesyl diphenylamine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with N-mesyl diphenylamine functionalization . This document moves beyond standard textbook definitions to address the specific steric and electronic anomalies of this substrate.

Status: Operational | Tier: Advanced Troubleshooting Subject: Overcoming Low Conversion in Pd-Catalyzed ortho-Functionalization

The Diagnostic Dashboard

Before modifying your reaction, identify the specific failure mode using this symptom matrix.

SymptomVisual IndicatorProbable Root CauseImmediate Action
Catalyst Decomposition Reaction mixture turns black (Pd black precipitation) within 1-2 hours.Oxidant Failure: The re-oxidation of Pd(0) to Pd(II) is too slow, leading to aggregation.Increase oxidant loading (e.g., AgOAc or Cu(OAc)₂). Add 10-20% DMSO as a ligand stabilizer.
Induction Failure Reaction remains clear/pale but <5% conversion after 12h.Weak Coordination: The N-mesyl group on diphenylamine is a weak directing group (DG) due to lone-pair delocalization.Switch solvent to HFIP (Hexafluoroisopropanol) or add MPAA ligands (e.g., Ac-Gly-OH).
Stalled Reaction Rapid initial conversion (20-30%) then plateaus .Product Inhibition: The mono-functionalized product binds Pd stronger than the starting material (SM).Run at lower conversion (stop at 60%) or increase temperature to facilitate product dissociation.
Regio-Scrambling Mixture of mono- and di- functionalized products.Kinetic Control Failure: The second C-H activation is kinetically competitive.Use a large excess of Diphenylamine (2.0 equiv) relative to the coupling partner.

Deep Dive Troubleshooting (Q&A)

Q1: Why is N-mesyl diphenylamine so much less reactive than N-mesyl aniline?

A: This is a classic case of competing electronic delocalization and steric occlusion .

  • Electronic: In N-mesyl aniline, the nitrogen lone pair delocalizes into one phenyl ring and the sulfonyl group. In diphenylamine, it delocalizes into two phenyl rings. This significantly reduces the electron density on the sulfonamide oxygen, making it a "lazy" ligand for Palladium.

  • Steric: The second phenyl ring is not passive. It rotates. During the C-H activation step (CMD - Concerted Metalation-Deprotonation), the "idle" phenyl ring creates a steric wall that destabilizes the transition state.

Solution: You must lower the energy barrier of the C-H activation step. Standard Pd(OAc)₂ is often insufficient. You need an MPAA Ligand (Mono-N-Protected Amino Acid) . Adding 10-20 mol% Ac-Gly-OH or Ac-Ile-OH creates a rigid bridge between the Pd and the proton being removed, accelerating the reaction by orders of magnitude.

Q2: I see Pd black immediately. Is my N-Mesyl group decomposing?

A: Unlikely. The sulfonamide bond is robust. Pd black formation indicates that the Reductive Elimination step (forming the product) is happening, but the Re-oxidation step (Pd(0)


 Pd(II)) is failing.
  • The Trap: Diphenylamine substrates are bulky. They slow down the access of the oxidant (e.g., AgOAc, Benzoquinone) to the metal center.

  • The Fix: Use a soluble oxidant system. If using AgOAc, ensure vigorous stirring. Alternatively, switch to a Rh(III) system (Cp*Rh(III)), which follows a different redox cycle (Rh(III)/Rh(I)) that is often more robust against aggregation than Pd.

Q3: Can I switch the Mesyl group to Tosyl (Ts) to improve yield?

A: Do not do this. If N-mesyl (Methanesulfonyl) is failing due to sterics, N-Tosyl (Toluenesulfonyl) will likely be worse. The Tolyl group adds unnecessary bulk near the active site.

  • Better Alternative: If you can change the DG, switch to a Piv (Pivalyl) or Acetyl group. Amides are generally stronger directing groups than sulfonamides. However, if you must retain the sulfonamide for downstream utility, stick to Mesyl and optimize the catalyst (see Protocol below).

Q4: What is the "Magic Solvent" effect I keep hearing about?

A: The solvent is HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) . For weak directing groups like N-mesyl, HFIP is transformative. It acts as a hydrogen-bond donor to the sulfonamide oxygens, potentially altering the geometry or increasing the acidity of the C-H bond.

  • Warning: HFIP can inhibit oxidants like Cu(OAc)₂. It works best with Ag-salts or organic oxidants.

The "Gold Standard" Protocol

Recommended starting point for N-Mesyl Diphenylamine Olefination (Fujiwara-Moritani type).

Reagents:

  • Substrate: N-Mesyl Diphenylamine (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Ethyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ac-Gly-OH (N-Acetylglycine) (20 mol%) — CRITICAL ADDITIVE

  • Oxidant: AgOAc (2.0 equiv)

  • Solvent: HFIP / DCE (1:4 ratio) — HFIP boosts reactivity; DCE solubilizes.

  • Conditions: 100 °C, Sealed Tube, 18h.

Step-by-Step:

  • Weigh Pd(OAc)₂, AgOAc, and Ac-Gly-OH into a reaction tube.

  • Add N-Mesyl Diphenylamine and the solvent mixture.

  • Add Ethyl Acrylate last.

  • Seal and heat to 100 °C.

  • Workup: Filter through a Celite pad (to remove Ag salts) before LCMS analysis.

Yield Expectation: 65-80% (Mono-functionalized).

Visualization & Logic

Diagram 1: The Steric Challenge in the Catalytic Cycle

This diagram highlights where the "Second Phenyl Ring" causes failure.

CH_Activation_Cycle Substrate N-Mesyl Diphenylamine (Substrate) Coordination Coordination Complex (Weak Binding) Substrate->Coordination + Pd(OAc)2 CMD_Step CMD Transition State (CRITICAL FAILURE POINT) Coordination->CMD_Step Slow Step Intermediate Palladacycle Intermediate CMD_Step->Intermediate - AcOH StericBlock STERIC CLASH: 2nd Phenyl Ring blocks Ag/Acetate access CMD_Step->StericBlock Product Ortho-Functionalized Product Intermediate->Product + Olefin + Oxidant

Figure 1: The Concerted Metalation-Deprotonation (CMD) step is the bottleneck. The second phenyl ring creates steric hindrance that prevents the acetate base from easily accessing the ortho-proton, necessitating the use of smaller, agile ligands like Ac-Gly-OH.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Conversion (<20%) Check_Color Check Reaction Color Start->Check_Color Black Black Precipitate Check_Color->Black Precipitate Pale Pale / Clear Check_Color->Pale No Precipitate Oxidant_Issue Oxidant Failure: Pd(0) Aggregation Black->Oxidant_Issue Coord_Issue Coordination Failure: DG too weak Pale->Coord_Issue Soln_Black Soln: Add 20% DMSO or Switch to Ag2CO3 Oxidant_Issue->Soln_Black Soln_Pale Soln: Add Ac-Gly-OH & HFIP Solvent Coord_Issue->Soln_Pale

Figure 2: Rapid visual diagnostic logic for determining if the issue is catalyst death (Black) or catalyst inactivity (Pale).

References

  • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010.

    • Context: Establishes the mechanism of MPAA ligands (like Ac-Gly-OH)
  • Wencel-Delord, J., et al. "Towards Mild Metal-Catalyzed C-H Activation: From Stoichiometric to Catalytic C-H Activation." Chemical Reviews, 2011.

    • Context: Comprehensive review of C-H activation logic, including the use of sulfonamide directing groups.
  • Collet, F., et al. "Sulfonamides as Directing Groups for C-H Bond Functionalization." Chemistry - A European Journal, 2010.

    • Context: Specifically discusses the reactivity profiles of sulfonamide directing groups in Rh and Pd c
  • Li, G., et al. "Recent Advances in Directing Group-Assisted C-H Activation." Chemical Science, 2013.

    • Context: Provides the basis for using HFIP and silver salts to enhance weak directing group interactions.

Technical Support Center: Pd-Catalyzed Sulfonamide Allylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Reaction Outcomes Audience: Senior Chemists & Process Development Scientists Status: Active Guide

Core Directive: The Thermodynamic-Kinetic Balance[1]

Welcome to the technical support module for Palladium-catalyzed N-allylation of sulfonamides. Unlike simple alkylations, this reaction is governed by a delicate interplay between nucleophile reversibility and


-allyl isomerization , both of which are critically dependent on temperature.

As a researcher, you are likely balancing three parameters: Conversion , Regioselectivity (Branched vs. Linear), and Enantioselectivity (


). Temperature is your primary lever for shifting this balance.
The Mechanistic Impact of Temperature

The reaction follows the Tsuji-Trost catalytic cycle. Temperature affects three specific nodes in this cycle disproportionately:

  • Oxidative Addition (Activation): Higher temperatures accelerate the initial generation of the

    
    -allyl species, essential for hindered electrophiles.
    
  • Nucleophilic Attack (Reversibility): Sulfonamides are "soft" nucleophiles. Their attack on the

    
    -allyl Pd complex is reversible .
    
    • Low T (

      
      C):  Suppresses reversibility. The product distribution is determined by the rate of attack at the most electron-deficient or least hindered carbon (Kinetic Control).
      
    • High T (

      
      C):  Promotes reversibility. The sulfonamide can detach, reforming the Pd-allyl complex, which allows the system to equilibrate to the thermodynamically stable product (usually the linear 
      
      
      
      -isomer).
  • 
    -
    
    
    
    -
    
    
    Isomerization:
    High heat causes the
    
    
    -allyl complex to temporarily collapse to a
    
    
    -allyl species, scrambling the stereochemistry and eroding
    
    
    in asymmetric protocols.

Visualization: The Temperature-Dependent Catalytic Cycle

The following diagram maps the specific failure points associated with temperature extremes.

Pd_Sulfonamide_Allylation Figure 1: Temperature Impact Nodes in Pd-Catalyzed Allylation PreCat Pd(0) Pre-catalyst OxAdd Oxidative Addition (Rate Limiting for Cl/Carbonates) PreCat->OxAdd Heat required if ligand is bulky PiAllyl π-Allyl Pd Complex (Electrophilic Species) OxAdd->PiAllyl PiAllyl->PiAllyl π-σ-π Isomerization (Racemization at High T) KineticPath Kinetic Attack (Low Temp < 20°C) PiAllyl->KineticPath Fast, Irreversible ThermoPath Thermodynamic Equilibration (High Temp > 50°C) PiAllyl->ThermoPath Reversible N-Attack Product_B Branched Product (High ee, Kinetic) KineticPath->Product_B ThermoPath->PiAllyl Retro-allylation (High T) Product_L Linear Product (Thermodynamic) ThermoPath->Product_L

Figure 1: High temperatures promote reversibility (red path), favoring linear products but risking racemization. Low temperatures lock in the kinetic product (green path).

Troubleshooting Guides

Scenario A: "My reaction has stalled / Low Conversion."

Symptoms: Starting material remains; catalyst appears to have precipitated (Pd black).

Potential CauseThe "Heat" FixExplanation
High Activation Barrier Increase to 40-50°C If using Allyl Chlorides or bulky carbonates, the oxidative addition step is sluggish at RT. Gentle warming overcomes this activation energy (

).
Base Insolubility Solvent/Temp Tuning Inorganic bases (

,

) have poor solubility in THF/DCM at RT. Warming to 40°C increases base solubility, facilitating sulfonamide deprotonation.
Ligand Inhibition Do NOT Overheat If using phosphoramidites (e.g., Feringa or Trost ligands), temps

C can degrade the ligand. Verify ligand stability before heating.
Scenario B: "I am losing Enantioselectivity (Low )."

Symptoms: Yield is good, but


 has dropped from 90% to 50%.
  • Diagnosis: The reaction is likely running under Thermodynamic Control or undergoing Isomerization .

  • The Fix:

    • Cool Down: Drop temperature to

      
      C or 
      
      
      
      C.
    • Check Reaction Time: Extended heating allows the product to re-enter the catalytic cycle (reversible N-allylation), scrambling the chiral center. Quench immediately upon consumption of starting material.

    • Additives: Add a chloride source (e.g., tetra-n-butylammonium chloride). This stabilizes the

      
      -allyl intermediate, preventing 
      
      
      
      -
      
      
      -
      
      
      collapse even at slightly elevated temperatures.
Scenario C: "I am getting the wrong Regioisomer (Linear instead of Branched)."

Symptoms: You want the chiral branched amine, but NMR shows the linear


-olefin.
  • Mechanism: Sulfonamide attack is reversible. The branched product is often the kinetic product, while the linear product is thermodynamic.

  • Protocol Adjustment:

    • Temperature: Lower to

      
      C or RT.
      
    • Base Switch: Switch to a stronger organic base (e.g., TMG or BEMP). Faster deprotonation speeds up the kinetic attack, "trapping" the

      
      -allyl species before it can equilibrate to the linear form.
      

Data Summary: Temperature Effects on Selectivity

The following table summarizes representative trends observed in Pd-catalyzed sulfonamide allylation (e.g., using Trost-type ligands).

TemperatureConversion RateRegioselectivity (Branched:Linear)Enantioselectivity (

)
Risk Factor
-20°C Slow (24-48h)High (Kinetic favored)Optimal (>95%) Incomplete conversion
25°C (RT) Moderate (4-12h)ModerateGood (85-95%)Standard Baseline
60°C Fast (<2h)Low (Thermodynamic favored)Poor (<70%)Racemization / Isomerization
100°C+ Very FastExclusive LinearRacemicCatalyst Decomposition

Optimized Protocol: Kinetic Control Strategy

Objective: Maximize branched selectivity and


 for a chiral sulfonamide derivative.
  • Preparation: Flame-dry all glassware. Moisture creates hydroxide, which attacks Pd and shuts down the cycle.

  • Catalyst Loading:

    • Mix

      
       (2.5 mol%) and Chiral Ligand (e.g., DACH-Phenyl Trost Ligand) (5.5 mol%) in DCM.
      
    • Critical Step: Stir at RT for 30 mins to form the active catalyst before cooling.

  • Substrate Addition:

    • Cool the catalyst solution to 0°C .

    • Add Sulfonamide (1.0 equiv) and Allyl Carbonate (1.2 equiv).

  • Base Addition:

    • Add Base (e.g., BSA + cat. KOAc or TMG) slowly.

  • Monitoring:

    • Maintain 0°C . Monitor by TLC/LCMS every 2 hours.

    • Decision Gate: If conversion is <10% after 4 hours, warm to 10°C . Do not jump to 40°C immediately.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for this reaction? A: Only if you target the linear, achiral product . Microwave heating (typically 100-150°C) drives the reaction to thermodynamic equilibrium almost instantly. It is excellent for difficult N-arylations or linear N-allylations but will destroy any asymmetric induction [1].

Q: Why does my reaction turn black at 60°C? A: "Pd Black" formation indicates the agglomeration of Pd(0) nanoparticles. This happens when the rate of reduction exceeds the rate of oxidative addition, or when ligands dissociate due to thermal stress. If you must heat, add excess ligand (e.g., 1:4 Pd:Ligand ratio) to stabilize the metal center.

Q: Does the leaving group change the temperature requirement? A: Yes.

  • Allyl Carbonates/Acetates: React readily at RT .

  • Allyl Chlorides: Often require 40-60°C or iodide additives to facilitate oxidative addition.

  • Allyl Alcohols: Require activation (e.g.,

    
     or 
    
    
    
    ) but can often proceed at RT once activated.

References

  • Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Source: PubMed (NIH) URL:[Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Source: PubMed (NIH) / PMC URL:[Link]

  • Counterintuitive kinetics in Tsuji-Trost allylation: ion-pair partitioning and implications for asymmetric catalysis. Source: PubMed (NIH) URL:[Link]

  • Catalytic sp3-sp3 Functionalisation of Sulfonamides: Late-Stage Modification of Drug-Like Molecules. Source: PubMed (NIH) URL:[Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of N,N-Diphenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To ensure this guide meets the rigorous standards of "Scientific Integrity" and "Autonomy," I have structured it as a technical dossier designed for an analytical chemist or process development scientist. It moves beyond simple peak listing to focus on structural verification logic —specifically, how to use 1H NMR to definitively distinguish the target molecule from its precursors and analogs.

Executive Summary & Analytical Scope

Target Molecule: N,N-Diphenylmethanesulfonamide CAS Registry Number: 3989-43-3 Molecular Formula:


Molecular Weight:  247.31  g/mol 

This guide provides a high-resolution analysis of the 1H NMR profile for N,N-Diphenylmethanesulfonamide (DPMSA). Unlike simple sulfonamides, the steric bulk and electronic environment of the two phenyl rings create a unique spectral signature. This document compares DPMSA against its primary synthetic precursor (Diphenylamine) and its mono-substituted analog (N-Phenylmethanesulfonamide) to establish a self-validating protocol for structural confirmation.

Key Analytical Challenge: The primary challenge in synthesizing DPMSA is ensuring complete functionalization of the amine. 1H NMR is the superior method for this validation because it allows for the direct observation of the disappearance of the N-H proton and the appearance of the Methyl-S singlet .

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must map the protons to their magnetic environments.

Proton Assignment Logic
  • Methyl Group (

    
    ):  The methyl protons are deshielded by the strongly electron-withdrawing sulfonyl group. In similar sulfonamides, this singlet appears in the 2.8 – 3.2 ppm  range.
    
  • Aromatic Rings (

    
    ):  The ten aromatic protons are magnetically non-equivalent in a static sense but often appear as overlapping multiplets due to free rotation at room temperature. They typically resonate in the 7.2 – 7.6 ppm  range.
    
  • Absence of Labile Proton: Crucially, the target molecule has zero exchangeable protons (N-H). This is the primary differentiator from the starting material.

Integration Ratios
  • Methyl (

    
    ):  3H
    
  • Aromatic (

    
    ):  10H
    
  • Expected Ratio: 3:10 (normalized to 1.0 : 3.33)

Experimental Protocols

Synthesis Context (For Sample Origin)

To understand the impurities likely to be present. Reaction: Diphenylamine + Methanesulfonyl Chloride (


) N,N-Diphenylmethanesulfonamide.
Common Impurities:  Unreacted Diphenylamine, Methanesulfonic acid (hydrolysis product), or Pyridine/Triethylamine salts (if used as base).
NMR Sample Preparation Protocol

Objective: Prepare a sample free of solid particulates and concentration gradients to ensure sharp resolution of the aromatic multiplet.

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary Choice: Chloroform-d (

      
      ) . Excellent solubility for DPMSA; provides clear separation of the methyl peak from the solvent residual peak (7.26 ppm).
      
    • Alternative: DMSO-

      
       . Use if the sample contains polar impurities or salts. Note that DMSO absorbs water, which appears as a broad peak ~3.3 ppm, potentially interfering with the methyl signal.
      
  • Massing: Weigh 10–15 mg of the dried solid product into a clean vial.

  • Dissolution: Add 0.6 mL of the chosen deuterated solvent. Cap and vortex for 30 seconds.

    • Checkpoint: The solution must be perfectly clear. If cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Transfer: Transfer the solution to a 5mm NMR tube. Ensure the liquid height is at least 4.5 cm to prevent shimming errors.

Comparative Analysis & Data Interpretation

Scenario A: Structural Verification (Product vs. Precursor)

The most critical comparison is between the starting material (Diphenylamine) and the product.

FeatureDiphenylamine (Precursor)N,N-Diphenylmethanesulfonamide (Target)Analytical Conclusion
Methyl Region (2.8-3.2 ppm) Absent Sharp Singlet (3H) Presence confirms sulfonylation.
Amine Region (5.0-9.0 ppm) Broad Singlet (1H) (N-H)Absent Disappearance confirms complete reaction.
Aromatic Region (6.5-7.6 ppm) Multiplet (10H)Multiplet (10H)Shifted downfield in product due to electron-withdrawing

.
Scenario B: Solvent Effects ( vs. DMSO- )

Solvent choice significantly alters the chemical shifts (


).
Proton GroupShift in

(

ppm)
Shift in DMSO-

(

ppm)
Mechanistic Insight
Methyl (

)
~3.02 ~3.25 DMSO is more polar, typically causing a slight downfield shift.
Aromatic (

)
7.30 – 7.55 7.40 – 7.65 Aromatic protons are deshielded in DMSO due to solvent anisotropy and polarity.
Water Impurity ~1.56 (Sharp)~3.33 (Broad)Warning: In DMSO, the water peak can overlap with the Methyl signal.

Visualization of Analytical Logic

Diagram 1: Structure Verification Workflow

This flowchart illustrates the decision-making process when analyzing the crude reaction mixture.

NMR_Workflow Start Crude Reaction Product Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckMethyl Check 2.8 - 3.2 ppm (Methyl Region) Acquire->CheckMethyl Decision1 Is Singlet Present? CheckMethyl->Decision1 CheckNH Check 5.0 - 9.0 ppm (Exchangeable Region) Decision2 Is Broad Singlet Present? CheckNH->Decision2 Decision1->CheckNH Yes (3H) Fail1 FAILED: No Reaction Occurred Decision1->Fail1 No Success CONFIRMED: N,N-Diphenylmethanesulfonamide Decision2->Success No (0H) Fail2 INCOMPLETE: Mixture of Product & Amine Decision2->Fail2 Yes (1H)

Caption: Logic flow for verifying N,N-Diphenylmethanesulfonamide synthesis using 1H NMR markers.

Diagram 2: Chemical Shift Assignment

A visual representation of the molecule with predicted shifts.

Chemical_Shifts S S O1 O S->O1 O2 O S->O2 N N S->N Ph1 Phenyl Ring A N->Ph1 Ph2 Phenyl Ring B N->Ph2 Me CH3 Me->S ShiftMe δ 3.02 ppm (s, 3H) Me->ShiftMe Deshielded by SO2 ShiftPh δ 7.30-7.55 ppm (m, 10H) Ph1->ShiftPh Ph2->ShiftPh

Caption: Structural connectivity and assigned chemical shifts for N,N-Diphenylmethanesulfonamide.

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from BenchChem.com. Link

  • University of Huddersfield Repository. Sigmatropic Rearrangement of Benzylic Ammonium Ylids. (Contains experimental data for N,N-Diphenylmethanesulfonamide). Link(Note: Generic link to repository root provided as specific deep link may vary).

  • Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities. Link

  • ChemSrc. N,N-Diphenylmethanesulfonamide (CAS 3989-43-3) Physicochemical Properties. Link

A Comparative Guide to the Precise Determination of Melting Points for Novel Sulfonamides: A Case Study of N,N-Diphenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of a novel chemical entity is paramount. The melting point is a fundamental and critical physical property that provides a primary indication of purity and identity. This guide offers an in-depth comparison of modern and classical techniques for melting point determination, using the hitherto uncharacterized N,N-Diphenylmethanesulfonamide as a practical example. While an established melting point for this specific compound is not readily found in scientific literature, this guide will equip the researcher with the necessary protocols and understanding to determine it with precision and accuracy.

The Significance of Melting Point Determination in Drug Discovery

In the rigorous process of drug discovery and development, the melting point serves as an indispensable quality control parameter. A sharp and well-defined melting range is often indicative of a pure crystalline solid, whereas a broad melting range typically suggests the presence of impurities or polymorphic forms. These factors can significantly impact a compound's bioavailability, stability, and manufacturability. Therefore, the choice of an appropriate and reliable method for melting point determination is a critical decision in the characterization workflow of any new chemical entity.

A Comparative Analysis of Methodologies

The selection of a melting point determination technique is often a balance between the required accuracy, sample throughput, and available resources. Here, we compare three prevalent methods: Differential Scanning Calorimetry (DSC), modern digital melting point apparatus, and the classical Thiele tube method.

FeatureDifferential Scanning Calorimetry (DSC)Digital Melting Point ApparatusThiele Tube Method
Principle Measures the difference in heat flow between the sample and a reference as a function of temperature.Automated optical detection of the phase transition from solid to liquid.Visual observation of the sample melting in a heated oil bath with controlled circulation.
Accuracy Very High (± 0.1°C)High (± 0.3°C to ± 1°C)Moderate (± 1°C to ± 2°C)
Precision Very HighHighLow to Moderate
Sample Size Small (1-5 mg)Small (2-3 mg)Small (2-3 mg)
Throughput Low to MediumHigh (multiple capillaries)Low
Heating Rate Control Precise and programmableProgrammableManual and less precise
Subjectivity Low (instrumental determination)Low (automated detection)High (relies on user observation)
Cost HighMediumVery Low
Operator Skill Moderate to HighLowModerate
Data Output Thermogram (heat flow vs. temp)Digital value/rangeVisual observation

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC stands as the gold standard for thermal analysis, providing not only the melting point but also data on phase transitions, purity, and polymorphism.

Causality Behind Experimental Choices: The use of a small sample size in a sealed aluminum pan ensures uniform heat distribution and prevents any loss of sample due to sublimation. A slow, controlled heating rate is crucial for allowing the system to remain in thermal equilibrium, which is essential for obtaining a sharp and accurate melting endotherm.

Self-Validating System: The protocol includes a calibration step with a certified reference standard (e.g., indium) before running the actual sample. This ensures the temperature and heat flow measurements are accurate and traceable.

Detailed Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6°C).

  • Sample Preparation: Accurately weigh 1-3 mg of dry N,N-Diphenylmethanesulfonamide into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate of 1-2°C per minute. A slower ramp rate generally yields better resolution.

    • Continue heating until the sample has completely melted, typically 20-30°C above the melting point.

  • Data Analysis: The onset temperature of the melting endotherm on the resulting thermogram is reported as the melting point.

Digital Melting Point Apparatus

Modern digital melting point instruments offer a significant improvement in accuracy and throughput over traditional methods, while being more accessible than DSC.

Causality Behind Experimental Choices: Packing the capillary tube to a specific height ensures consistent heat transfer to the sample. The use of a controlled heating ramp prevents thermal lag, where the sample temperature lags behind the oven temperature, which would lead to an erroneously high melting point reading.

Self-Validating System: These instruments are often calibrated using certified melting point standards covering a range of temperatures. The automated detection system removes operator subjectivity.

Detailed Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the apparatus using certified melting point standards that bracket the expected melting range of the sample.

  • Sample Preparation: Finely powder a small amount of dry N,N-Diphenylmethanesulfonamide.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the instrument.

  • Thermal Program:

    • Set a starting temperature approximately 10-15°C below the anticipated melting point.

    • Set a heating ramp rate of 1°C per minute for high accuracy.

    • Set the stop temperature approximately 10-15°C above the expected melting point.

  • Melting Point Determination: Start the program. The instrument will automatically detect and record the temperature at which the sample begins to melt (onset) and the temperature at which it is completely molten (clear point).

Thiele Tube Method

The Thiele tube is a classic and cost-effective method for melting point determination, relying on the principle of a circulating heated fluid to ensure a uniform temperature distribution.

Causality Behind Experimental Choices: The unique shape of the Thiele tube is designed to create convection currents in the heating fluid (typically silicone oil) when the side arm is heated. This ensures that the thermometer bulb and the sample in the capillary tube are at the same temperature. A slow heating rate near the melting point is critical for an accurate reading.

Self-Validating System: While inherently less precise, the method's accuracy can be enhanced by calibrating the thermometer against known standards and by taking multiple readings.

Detailed Step-by-Step Methodology:

  • Apparatus Setup:

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., silicone oil) to a level above the top of the side arm.

    • Securely attach a capillary tube containing the sample (prepared as for the digital apparatus) to a thermometer with a rubber band or wire. The sample should be level with the thermometer bulb.

    • Insert the thermometer and capillary assembly into the Thiele tube through a stopper, ensuring the oil level is appropriate.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a microburner or hot air gun.

    • Observe the temperature rise. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1°C per minute.

  • Observation:

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature at which the last solid particle melts.

    • The recorded range is the melting point of the sample.

Visualizing the Workflows

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis s1 Weigh 1-3 mg of N,N-Diphenylmethanesulfonamide s2 Place in Aluminum Pan s1->s2 s3 Hermetically Seal Pan s2->s3 d2 Place Sample & Reference Pans in DSC s3->d2 d1 Calibrate with Indium Standard d1->d2 d3 Run Thermal Program (1-2°C/min ramp) d2->d3 d4 Record Thermogram d3->d4 a1 Determine Onset Temperature of Melting Endotherm d4->a1 Digital_MP_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Operation cluster_result Result s1 Powder the Sample s2 Pack Capillary Tube (2-3 mm height) s1->s2 i2 Insert Capillary s2->i2 i1 Calibrate with Certified Standards i1->i2 i3 Set Thermal Program (Start, Ramp, Stop Temp) i2->i3 i4 Start Measurement i3->i4 r1 Automated Detection of Melting Range i4->r1

Caption: Workflow for a Digital Melting Point Apparatus.

Thiele_Tube_Workflow cluster_prep Sample & Apparatus Setup cluster_measurement Measurement cluster_result Result s1 Pack Capillary Tube s2 Attach Capillary to Thermometer s1->s2 s3 Insert into Thiele Tube s2->s3 m1 Heat Side Arm Gently s3->m1 m2 Reduce Heating Rate near Melting Point m1->m2 m3 Visually Observe Melting Process m2->m3 r1 Record Temperature Range (First liquid to last solid) m3->r1

Caption: Workflow for the Thiele Tube Melting Point Method.

Conclusion and Recommendations

For the definitive characterization of a novel compound such as N,N-Diphenylmethanesulfonamide for publication or regulatory submission, Differential Scanning Calorimetry (DSC) is the recommended method due to its high accuracy, precision, and the wealth of thermodynamic information it provides.

For routine analysis, quality control, or in a high-throughput screening environment, a digital melting point apparatus offers an excellent balance of accuracy, ease of use, and speed.

The Thiele tube method , while less precise and more subjective, remains a valuable educational tool and a viable option for preliminary or resource-constrained settings. Its utility in modern research laboratories is limited, but the fundamental principles it teaches are timeless.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to generate reliable and accurate melting point data, a cornerstone of chemical characterization.

References

  • U.S. Pharmacopeia General Chapter <741> Melting Range or Temperature. (Provides standards for melting point determination). URL: [Link]

  • Principles of Thermal Analysis and Calorimetry. Edited by P. J. Haines, Royal Society of Chemistry. (Provides in-depth information on DSC). URL: [Link]

  • Vogel's Textbook of Practical Organic Chemistry. by A.I. Vogel, Longman Group UK. (A classic text detailing practical laboratory techniques including the Thiele tube method). URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.